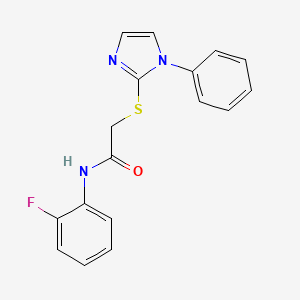
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14FN3OS and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C16H15FN2S, which indicates the presence of a fluorobenzene ring and an imidazole moiety linked through a thioether group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Synthesis
This compound can be synthesized through various methods involving the reaction of 2-fluorobenzoyl chloride with imidazole derivatives in the presence of a base. The reaction conditions typically include solvent systems such as dichloromethane or dimethylformamide at controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the imidazole class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 5.4 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9e | HT-29 | 7.2 | VEGFR-2 inhibition |
| 9e | PC3 | 6.5 | Cell cycle arrest |
The compound's ability to induce apoptosis has been confirmed through Western blot analysis, indicating an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . Additionally, it was found to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated notable antimicrobial activity. Studies have shown that these compounds exhibit:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Candida albicans | 10.0 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of imidazole derivatives, this compound was tested on human cancer cell lines (A431, HT-29, PC3). The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The mechanism was linked to alterations in mitochondrial membrane potential and activation of caspases .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The compound exhibited significant activity against resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multi-drug resistant organisms .
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-8-4-5-9-15(14)20-16(22)12-23-17-19-10-11-21(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIYHCEYHLNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














